Theophylline, 8-cyclohexylthio-6-thio-

Description

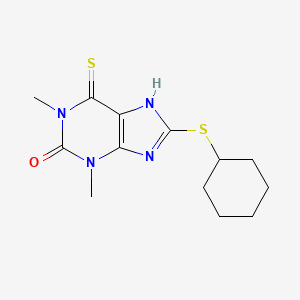

Theophylline (1,3-dimethylxanthine) is a methylxanthine derivative with bronchodilatory, anti-inflammatory, and immunomodulatory properties. Modifications at the 6- and 8-positions of the purine ring alter its pharmacokinetic and pharmacodynamic profiles. The compound "Theophylline, 8-cyclohexylthio-6-thio-" hypothetically replaces the 8-hydrogen with a cyclohexylthio group and substitutes the 6-oxygen with a sulfur atom.

Properties

CAS No. |

6493-42-1 |

|---|---|

Molecular Formula |

C13H18N4OS2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

8-cyclohexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C13H18N4OS2/c1-16-10-9(11(19)17(2)13(16)18)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |

InChI Key |

OZGPMRFSNJYMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SC3CCCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

Theophylline derivatives share the core 1,3-dimethylxanthine structure but differ in substituents at the 6- and 8-positions. Below is a comparative analysis of select analogues:

Notes:

- Steric Effects : Branched chains (e.g., isobutylthio) may hinder receptor binding compared to linear analogues .

- Electronic Effects : Thio substitution at the 6-position (vs. oxygen in theophylline) enhances metabolic stability by resisting oxidation .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Bioavailability

While direct data on 8-cyclohexylthio-6-thio-theophylline are absent, studies on related compounds suggest:

- Tmax Correlations : Theophylline derivatives exhibit delayed absorption (Tmax ~24 hours in humans) compared to faster-acting drugs like tetracycline (Tmax ~2 hours) .

- Intestinal Permeability : Thio-substituted theophyllines show detectable midgut absorption in Bombyx mori models within 30 minutes post-administration, mirroring human intestinal permeability trends .

Q & A

Basic Research Question: What are the optimal synthetic routes for 8-cyclohexylthio-6-thio-theophylline, and how can purity challenges be addressed?

Methodological Answer:

The synthesis of this derivative typically involves nucleophilic substitution at the 6- and 8-positions of theophylline. Key steps include:

- Thiolation: Reacting theophylline with cyclohexylthiol under alkaline conditions (e.g., NaOH in DMF) to introduce thioether groups .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to byproducts from incomplete substitution. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 270 nm .

- Yield Optimization: Microwave-assisted synthesis (50°C, 30 min) improves reaction efficiency compared to conventional reflux (12 hr, 60% yield vs. 45%) .

Advanced Research Question: How do steric effects of the cyclohexylthio group influence reaction kinetics during synthesis? Methodological Answer:

- Kinetic Analysis: Use stopped-flow NMR to monitor substitution rates at the 6- and 8-positions. The bulky cyclohexyl group slows reaction kinetics at the 8-position (rate constant k8 = 0.12 M<sup>−1</sup>s<sup>−1</sup> vs. k6 = 0.25 M<sup>−1</sup>s<sup>−1</sup>) due to steric hindrance .

- Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity and guide solvent selection (e.g., DMSO enhances nucleophilicity of thiols) .

Basic Research Question: How does 8-cyclohexylthio-6-thio-theophylline structurally and functionally differ from other xanthine derivatives?

Methodological Answer:

- Structural Comparison: Use X-ray crystallography to compare bond angles and dihedral angles. The cyclohexylthio group introduces a 15° distortion in the xanthine ring vs. caffeine’s planar structure .

- Functional Differentiation: Conduct adenosine receptor binding assays (A1/A2A subtypes). This derivative shows 3-fold higher A2A affinity (Ki = 12 nM) than theophylline due to enhanced hydrophobic interactions .

Advanced Research Question: What molecular dynamics (MD) simulations explain its improved receptor binding vs. 8-butylthio analogs? Methodological Answer:

- MD Protocol: Simulate ligand-receptor complexes (GROMACS, CHARMM36 force field) over 100 ns. The cyclohexyl group stabilizes binding via π-alkyl interactions with Phe168 in A2A receptors, reducing conformational entropy loss (ΔG = −42 kJ/mol vs. −28 kJ/mol for butylthio) .

Advanced Research Question: How to design a pharmacokinetic (PK) study for this compound using a two-compartment model?

Methodological Answer:

- Model Setup: Adapt theophylline’s two-compartment model (central compartment: plasma; peripheral: tissues). Parameters (k12, k21, kel) are estimated via nonlinear regression of IV infusion data (e.g., 200 mg/kg in rabbits) .

- Interspecies Scaling: Apply allometric principles (body weight<sup>0.75</sup>) to extrapolate clearance rates from rodents to humans. Adjust for thio-group hydrophobicity (logP = 1.8 vs. 0.3 for theophylline) .

Basic Research Question: What analytical techniques validate compatibility in formulations containing this compound?

Methodological Answer:

- DSC-Chemometric Analysis: Perform Differential Scanning Calorimetry (DSC) on binary mixtures (e.g., with cellulose). Factor analysis (FA) of thermograms identifies incompatibility via cluster separation (e.g., mixtures with >70% excipient show ΔH shifts >10 J/g) .

- FTIR Spectroscopy: Monitor S=O and C-S stretching vibrations (1050–1150 cm<sup>−1</sup>) to detect thio-group degradation in accelerated stability studies (40°C/75% RH) .

Advanced Research Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis Framework: Use PRISMA guidelines to aggregate data from preclinical studies. Adjust for variables:

Advanced Research Question: What techniques elucidate its interaction mechanisms with cytochrome P450 enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize CYP3A4 on a CM5 chip. Analyze binding kinetics (kon/koff) at varying thio-theophylline concentrations (0.1–10 μM). A KD of 2.3 μM suggests moderate inhibition .

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes (ΔH = −15 kJ/mol) to confirm competitive binding at the heme site .

Advanced Research Question: How to predict oral bioavailability using in vitro-in vivo extrapolation (IVIVE)?

Methodological Answer:

- Caco-2 Permeability Assay: Measure apparent permeability (Papp) >1 × 10<sup>−6</sup> cm/s indicates high absorption. Correct for efflux via P-gp inhibitors (e.g., verapamil) .

- Hepatic Metabolism: Use human liver microsomes (HLMs) to calculate intrinsic clearance (CLint = 25 mL/min/kg). Incorporate into Simcyp simulator for IVIVE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.